molecular formula C11H14BrNO B2686019 N-benzyl-2-bromobutanamide CAS No. 126317-15-5

N-benzyl-2-bromobutanamide

Cat. No.: B2686019
CAS No.: 126317-15-5
M. Wt: 256.143
InChI Key: SPCUANDFINTRDY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the benzyl ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield N-benzyl-2-hydroxybutanamide.

Scientific Research Applications

N-benzyl-2-bromobutanamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-benzyl-2-bromobutanamide involves its interaction with specific molecular targets, primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can then interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chlorobutanamide
  • N-benzyl-2-iodobutanamide
  • N-benzyl-2-fluorobutanamide

Uniqueness

N-benzyl-2-bromobutanamide is unique due to its specific reactivity profile, particularly its ability to undergo selective debromination and its applications in continuous photochemical processes. Compared to its chlorinated, iodinated, and fluorinated analogs, the brominated compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-benzyl-2-bromobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCUANDFINTRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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